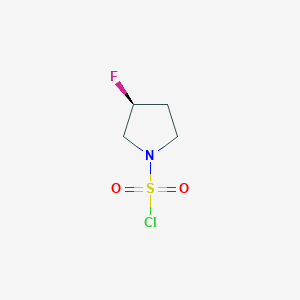

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride

Description

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride (CAS: 1411766-12-5) is a chiral sulfonyl chloride derivative featuring a fluorinated pyrrolidine ring. Its molecular formula is C₄H₇ClFNO₂S, with a molecular weight of 187.62 g/mol . This compound is primarily used in pharmaceutical and organic synthesis as a sulfonating agent, enabling the introduction of sulfonate groups into target molecules. Its stereochemistry (S-configuration) makes it valuable in asymmetric synthesis, particularly for creating chiral intermediates in drug development.

Properties

Molecular Formula |

C4H7ClFNO2S |

|---|---|

Molecular Weight |

187.62 g/mol |

IUPAC Name |

(3S)-3-fluoropyrrolidine-1-sulfonyl chloride |

InChI |

InChI=1S/C4H7ClFNO2S/c5-10(8,9)7-2-1-4(6)3-7/h4H,1-3H2/t4-/m0/s1 |

InChI Key |

KIKDRXJNIMWUMX-BYPYZUCNSA-N |

Isomeric SMILES |

C1CN(C[C@H]1F)S(=O)(=O)Cl |

Canonical SMILES |

C1CN(CC1F)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride typically involves the introduction of the fluorine atom and the sulfonyl chloride group onto the pyrrolidine ring. One common method involves the fluorination of a suitable pyrrolidine precursor, followed by sulfonylation. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, and sulfonylating agents like chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

In an industrial setting, the production of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The choice of solvents, temperature control, and reaction time are critical factors in ensuring efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Addition Reactions: The fluorine atom can engage in addition reactions with electrophiles, potentially leading to the formation of more complex fluorinated compounds.

Common Reagents and Conditions

Common reagents used in the reactions of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride include:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reaction with amines typically yields sulfonamide derivatives, while reaction with alcohols produces sulfonate esters.

Scientific Research Applications

Medicinal Chemistry

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride serves as a crucial building block in the synthesis of various bioactive compounds, particularly sulfonamides, which have demonstrated significant antibacterial and anticancer activities.

- Antibacterial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. The incorporation of the fluorine atom may enhance the binding affinity to these targets, potentially increasing efficacy against resistant strains .

- Anticancer Potential : Research has indicated that compounds derived from (S)-3-fluoropyrrolidine-1-sulfonyl chloride exhibit cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. Studies suggest that these compounds can induce apoptosis and inhibit cell proliferation .

Drug Discovery

The compound's unique structural features make it an attractive candidate for drug development. It has been utilized in the design of novel inhibitors targeting specific biological pathways involved in disease progression:

- Bioisosteres Development : In drug design, (S)-3-fluoropyrrolidine-1-sulfonyl chloride can act as a bioisostere for amide bonds, providing alternatives that may enhance pharmacokinetic properties while maintaining biological activity .

- Targeted Therapies : The compound is being investigated for its role in developing targeted therapies against advanced melanoma and other malignancies, leveraging its ability to form stable complexes with metal ions such as palladium .

Case Studies

Mechanism of Action

The mechanism of action of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modification of enzyme activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires inert atmosphere and refrigeration (2–8°C) to prevent decomposition .

- Safety : Classified under GHS hazard codes H314 (causes severe skin burns) and H335 (respiratory irritation) .

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (R)-3-Fluoropyrrolidine-1-sulfonyl Chloride

The (R)-enantiomer (CAS: 1411774-27-0) shares identical physical properties (e.g., molecular weight, boiling point) but differs in optical rotation and chiral reactivity.

| Property | (S)-Enantiomer | (R)-Enantiomer |

|---|---|---|

| Molecular Formula | C₄H₇ClFNO₂S | C₄H₇ClFNO₂S |

| Molecular Weight (g/mol) | 187.62 | 187.62 |

| Storage Conditions | 2–8°C, inert gas | 2–8°C, inert gas |

| Application in Synthesis | Chiral sulfonation | Chiral sulfonation |

Key Difference :

Comparison with Trifluoromethanesulfonyl Chloride

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl, CAS: 421-17-4) is a non-chiral sulfonyl chloride with a trifluoromethyl group.

| Property | (S)-3-Fluoropyrrolidine-1-sulfonyl Chloride | Trifluoromethanesulfonyl Chloride |

|---|---|---|

| Molecular Formula | C₄H₇ClFNO₂S | CF₃ClO₂S |

| Molecular Weight (g/mol) | 187.62 | 168.52 |

| Boiling Point | Not reported | 29–32°C |

| Density (g/mL) | Not reported | 1.583 |

| Reactivity | Moderate (steric hindrance from pyrrolidine) | High (electron-withdrawing CF₃ group) |

Key Differences :

Comparison with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethylpyrazole-4-carbaldehyde

This compound (CAS: Unavailable) contains a sulfanyl (S–) group instead of a sulfonyl chloride (SO₂Cl).

| Property | (S)-3-Fluoropyrrolidine-1-sulfonyl Chloride | 5-(3-Chlorophenylsulfanyl)-...pyrazole-4-carbaldehyde |

|---|---|---|

| Functional Group | Sulfonyl chloride (SO₂Cl) | Sulfanyl (S–) |

| Reactivity | Electrophilic (reacts with amines, alcohols) | Nucleophilic (participates in SN2 reactions) |

| Application | Sulfonamide formation | Thioether linkages in agrochemicals |

Key Difference :

Comparison with Pyrrolidine-3-ol Derivatives

Compounds like (S)-1-((S)-2-(4-fluorophenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol (CAS: Unavailable) share the pyrrolidine backbone but lack the sulfonyl chloride group.

| Property | (S)-3-Fluoropyrrolidine-1-sulfonyl Chloride | Pyrrolidine-3-ol Derivative |

|---|---|---|

| Functional Group | SO₂Cl | OH (hydroxyl) |

| Reactivity | Electrophilic | Nucleophilic |

| Application | Sulfonate introduction | Hydrogen bonding in drug design |

Key Difference :

- Synthetic Utility : The sulfonyl chloride enables covalent bond formation, while hydroxyl groups are used for hydrogen bonding or derivatization (e.g., esterification) .

Biological Activity

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

(S)-3-Fluoropyrrolidine-1-sulfonyl chloride is characterized by a pyrrolidine ring with a fluorine atom at the 3-position and a sulfonyl chloride functional group. The molecular formula is CHClFNOS, with a molecular weight of approximately 195.63 g/mol. The presence of the fluorine atom enhances the compound's electronic properties, potentially increasing its reactivity and biological activity.

The biological activity of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can inhibit or modify enzyme activity, thereby influencing various biological pathways. The sulfonamide moiety is known for its role in inhibiting bacterial growth, while the fluorine substitution may enhance the compound's binding affinity to biological targets such as enzymes and receptors.

Biological Activities

Research indicates that (S)-3-Fluoropyrrolidine-1-sulfonyl chloride exhibits several pharmacological effects:

- Antimicrobial Activity : The sulfonamide group is recognized for its antibacterial properties, making this compound a candidate for further investigation in antimicrobial drug development.

- Anticancer Properties : Modifications to the pyrrolidine structure have shown promise in enhancing selectivity against specific kinases involved in cancer signaling pathways. This suggests potential applications in oncology.

- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, warranting further pharmacological evaluation.

Synthesis

The synthesis of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride typically involves several key steps:

- Formation of the Pyrrolidine Ring : Starting from suitable precursors, the pyrrolidine ring is formed through cyclization reactions.

- Introduction of the Fluorine Atom : Fluorination can be achieved using various methods, including electrophilic fluorination techniques.

- Sulfonylation : The final step involves introducing the sulfonyl chloride group, which can be accomplished through reactions with sulfonyl chlorides under controlled conditions.

This multi-step synthesis can be optimized for yield and purity, especially in an industrial context where batch or continuous flow processes may be employed .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of (S)-3-Fluoropyrrolidine-1-sulfonyl chloride:

- Metabolic Activation Studies : Research has shown that compounds containing fluoropyrrolidine moieties can undergo metabolic activation leading to reactive intermediates. These intermediates can bind irreversibly to proteins, indicating potential bioactivation pathways that are crucial for understanding their pharmacodynamics .

- Dipeptidyl Peptidase-IV Inhibitors : Analog studies have demonstrated that fluoropyrrolidine derivatives can act as effective DPP-IV inhibitors, which are relevant in diabetes management. The irreversible binding observed in these studies highlights the significance of this compound's structure in therapeutic applications .

Comparative Analysis

A comparative analysis of similar compounds reveals that (S)-3-Fluoropyrrolidine-1-sulfonyl chloride stands out due to its unique combination of properties:

| Compound Name | Key Biological Activity | Structural Features |

|---|---|---|

| (S)-3-Fluoropyrrolidine-1-sulfonyl chloride | Antimicrobial, anticancer | Fluorinated pyrrolidine with sulfonamide |

| 3-Fluoropyrrolidine-1-sulfonamide | Antimicrobial | Similar structure without sulfonyl chloride |

| Pyrrolidine derivatives | Various pharmacological effects | Diverse modifications affecting selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.